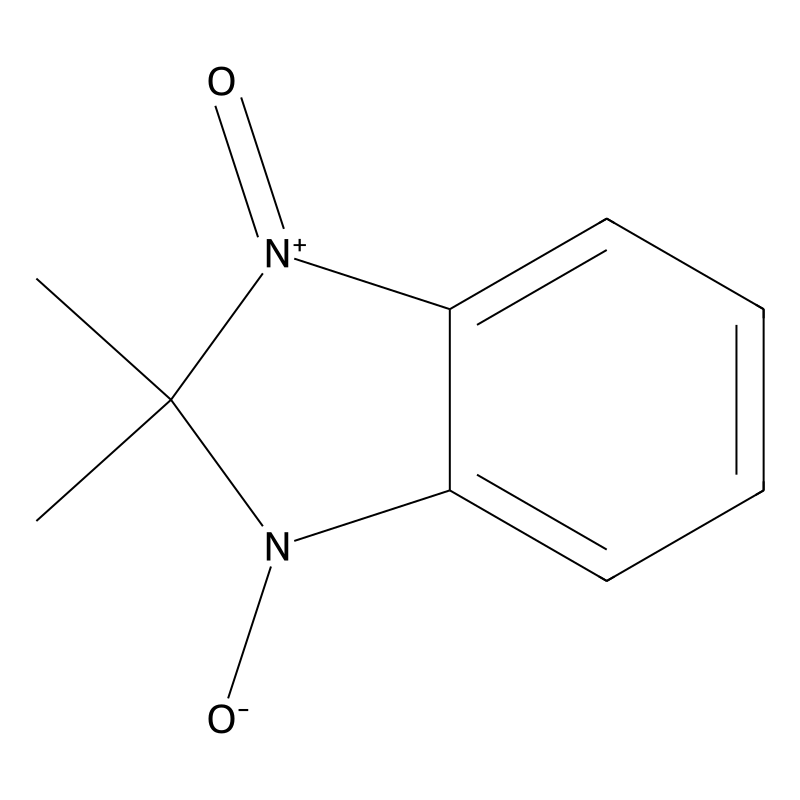2,2-Dimethyl-2H-benzimidazole 1,3-dioxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
2,2-Dimethyl-2H-benzimidazole 1,3-dioxide is an organic compound characterized by its unique structure, which consists of a benzimidazole core with two methyl groups at the 2-position and a 1,3-dioxide functional group. Its chemical formula is and it is classified under the category of benzimidazole derivatives. The presence of the 1,3-dioxide moiety enhances its chemical reactivity and biological properties, making it a subject of interest in various fields of research.
DMBD acts as a separase inhibitor. Separase cleaves a protein complex holding sister chromatids together during cell division. By inhibiting separase, DMBD disrupts this process, leading to abnormal cell division and potentially cell death in cancer cells []. The exact mechanism of DMBD's interaction with separase is still under investigation. However, computational studies suggest that the charge distribution on the 1,3-dioxide group might play a role in its inhibitory activity [].
The compound exhibits several notable chemical behaviors:
- Formation of Dibromo Derivatives: 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide can undergo bromination to yield dibromo derivatives, showcasing its reactivity towards electrophilic substitution reactions.
- Reactions with Nitroalkanes: It can react with secondary nitroalkanes in basic media, leading to the formation of various substituted products .
- Thermal Transformations: The compound may also undergo thermal transformations that affect its stability and reactivity .
Research indicates that 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide possesses significant biological activities. It has been studied for its potential as an anti-trypanosomatid agent, demonstrating efficacy against parasites such as Trypanosoma and Leishmania. The compound's unique structure contributes to its ability to inhibit specific enzymatic activities, which is crucial for the survival of these pathogens .
Several synthesis methods have been reported for producing 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide:
- Reaction with Benzofuroxans: This approach involves reacting benzofuroxans with secondary nitroalkanes in basic media. The conditions typically require controlled temperature and stirring to ensure complete reaction .
- Acetone Reaction: Another method includes the reaction of acetone with bis(1,2-phenylenediamine)copper(II) perchlorate under specific conditions to yield the desired compound .
- General Synthetic Routes: The synthesis often involves multi-step processes that include oxidation and substitution reactions to achieve the final product .
The applications of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide span several fields:
- Pharmaceuticals: Due to its biological activity against various pathogens, it is being explored as a potential drug candidate for treating infections caused by Trypanosoma and Leishmania species.
- Chemical Research: Its unique properties make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
- Material Science: The chromophoric nature of the benzimidazole moiety allows for potential applications in dye chemistry and as a component in organic electronic materials .
Interaction studies have focused on the compound's ability to bind with various biological targets. Notably, modifications on the benzimidazole skeleton have shown variable effects on inhibiting separase enzymatic activity. This highlights the importance of structural variations in determining biological efficacy .
Several compounds share structural similarities with 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzimidazole | Base structure without substituents | Lacks the 1,3-dioxide feature |
| 5-Nitrobenzimidazole | Contains a nitro group at position five | Exhibits different reactivity patterns |
| 2-Methylbenzimidazole | Methyl substitution at position two | Less steric hindrance compared to dimethyl variant |
| Benzimidazole-1,3-dioxide | Similar functional group but lacks methyl substitutions | Different biological activity profile |
The uniqueness of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide lies in its dual methyl substitutions and the presence of the 1,3-dioxide functional group, which together enhance its reactivity and biological activity compared to other benzimidazole derivatives.








